molecular formula C18H20N6O B2365103 [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine CAS No. 946298-69-7

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine

Cat. No. B2365103
M. Wt: 336.399
InChI Key: IRSVZVOJMRZZNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel di-Mannich derivative of curcumin pyrazole, “[2-(2,6-dimethyl morpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1 H-pyrazol-5-yl}ethenyl]-6-methoxyphenol” has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine .


Molecular Structure Analysis

The molecular structure of “[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine” is represented by the empirical formula C8H18N2O . The molecular weight of this compound is 158.24 .


Physical And Chemical Properties Analysis

“[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine” is a solid at room temperature . The water solubility of its derivative, “[2-(2,6-dimethyl morpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1 H-pyrazol-5-yl}ethenyl]-6-methoxyphenol”, is three times more than that of curcumin pyrazole and curcumin .

Scientific Research Applications

Luminescent Properties and Material Science

Platinum(II) diimine complexes, which share structural motifs with the mentioned compound, have been synthesized and characterized, showing bright emissive properties in fluid solution. These complexes demonstrate potential for application in light-emitting devices due to their luminescence, which is attributed to metal-to-ligand charge transfer (MLCT) (Hissler et al., 2000). Similar research on platinum(II) complexes incorporating methylated derivatives of phenanthrolines, which are structurally related to the compound , shows variations in cytotoxicities and DNA binding, indicating their potential in bioimaging and as therapeutic agents (Brodie et al., 2004).

DNA Binding and Biological Activity

Research on the binding behaviors of RuII complexes with DNA demonstrates that compounds with similar structures can strongly bind to DNA in an intercalative mode, leading to significant luminescence upon interaction with DNA. This suggests potential applications in DNA detection and gene therapy (Liu et al., 2008). Furthermore, the study of platinum(II) intercalating compounds containing methyl-substituted phenanthrolines reveals their application in understanding the molecular structure-biological activity relationship, offering insights into the design of novel therapeutic agents (Brodie et al., 2004).

Drug Delivery and Biochemical Applications

Anionic poly(amidoamine) dendrimers have been explored as drug delivery vehicles for transition metal-based anticancer drugs. Compounds structurally related to "[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine" could potentially be encapsulated within such dendrimers, enhancing their solubility and therapeutic efficacy while minimizing side effects (Pisani et al., 2009).

Safety And Hazards

The safety information available indicates that “[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine” is classified under GHS07, with a signal word “Warning”. It has hazard statements H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-phenylpteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-10-24(11-13(2)25-12)18-22-16-15(19-8-9-20-16)17(23-18)21-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSVZVOJMRZZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine

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